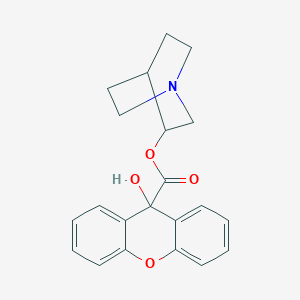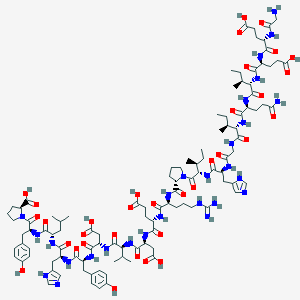
3-Phenyl-1-pentene
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenyl-1-pentene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-pentene using a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the catalyst from deactivating.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic dehydrogenation of 3-phenylpentane. This process involves heating the compound in the presence of a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction conditions must be carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-phenylpentan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 3-phenylpentane.
Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-Phenylpentan-2-one.
Reduction: 3-Phenylpentane.
Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
3-Phenyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving the interaction of alkenes with biological molecules, providing insights into biochemical pathways.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a monomer in polymerization reactions to create novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1-pentene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond in this compound acts as a nucleophile, attacking an electrophile to form a carbocation intermediate. This intermediate can then react with a nucleophile to form the final product. The phenyl group can stabilize the carbocation through resonance, influencing the reaction pathway and product distribution.
Comparaison Avec Des Composés Similaires
1-Phenyl-1-pentene: This compound has the phenyl group attached to the first carbon of the pentene chain, resulting in different reactivity and properties.
2-Phenyl-1-pentene: The phenyl group is attached to the second carbon, leading to variations in chemical behavior compared to 3-Phenyl-1-pentene.
3-Phenyl-2-pentene: The double bond is located between the second and third carbons, altering the compound’s reactivity.
Uniqueness: this compound is unique due to the position of the phenyl group and the double bond within the molecule. This specific arrangement influences its chemical reactivity and the types of reactions it can undergo. The phenyl group provides additional stability to reaction intermediates, making this compound a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
pent-1-en-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-10H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWDKLLDRZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871305 | |
| Record name | 3-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19947-22-9 | |
| Record name | 3-Phenyl-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)



![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B12797.png)

![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)


